molecular formula C11H15ClN2O B2807878 4-Chloro-2-[(4-methylcyclohexyl)oxy]pyrimidine CAS No. 2155856-24-7

4-Chloro-2-[(4-methylcyclohexyl)oxy]pyrimidine

Cat. No.: B2807878
CAS No.: 2155856-24-7
M. Wt: 226.7
InChI Key: RQMXEFINNZQGOL-UHFFFAOYSA-N
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Description

4-Chloro-2-[(4-methylcyclohexyl)oxy]pyrimidine is an organic compound with the molecular formula C11H15ClN2O. It is a pyrimidine derivative, characterized by the presence of a chloro group at the 4-position and a 4-methylcyclohexyl group attached via an oxygen atom at the 2-position of the pyrimidine ring.

Scientific Research Applications

4-Chloro-2-[(4-methylcyclohexyl)oxy]pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antiviral activities.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or chemical resistance.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

    Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals for various industrial processes.

Safety and Hazards

The safety information for 4-Chloro-2-[(4-methylcyclohexyl)oxy]pyrimidine includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-[(4-methylcyclohexyl)oxy]pyrimidine typically involves the reaction of 4-chloropyrimidine with 4-methylcyclohexanol in the presence of a base. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-methylcyclohexanol displaces the chlorine atom on the pyrimidine ring. Common bases used in this reaction include sodium hydride or potassium carbonate, and the reaction is usually carried out in an aprotic solvent such as dimethylformamide or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-[(4-methylcyclohexyl)oxy]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyrimidines, oxidized cyclohexyl derivatives, and reduced pyrimidine derivatives .

Mechanism of Action

The mechanism of action of 4-Chloro-2-[(4-methylcyclohexyl)oxy]pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or other signaling proteins, thereby modulating cellular processes such as proliferation or apoptosis. The molecular targets and pathways involved vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6-[(2-methylcyclohexyl)oxy]pyrimidine
  • 2-Chloro-4-[(4-methylcyclohexyl)oxy]pyrimidine
  • 4-Chloro-2-methylheptane

Uniqueness

4-Chloro-2-[(4-methylcyclohexyl)oxy]pyrimidine is unique due to the specific positioning of the chloro and 4-methylcyclohexyl groups, which can influence its reactivity and interactions with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic properties or binding affinities, making it a valuable scaffold for drug development .

Properties

IUPAC Name

4-chloro-2-(4-methylcyclohexyl)oxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O/c1-8-2-4-9(5-3-8)15-11-13-7-6-10(12)14-11/h6-9H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQMXEFINNZQGOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)OC2=NC=CC(=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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